molecular formula C12H12ClNO B1432349 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-88-1

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1432349
CAS No.: 1350760-88-1
M. Wt: 221.68 g/mol
InChI Key: MCUZVXIOEZOAAE-UHFFFAOYSA-N
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Description

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde is a versatile chemical scaffold in medicinal chemistry and drug discovery. Its core structure, featuring an indole ring substituted with an aldehyde group at the 3-position and an isopropyl group on the nitrogen, makes it a valuable precursor for synthesizing diverse biologically active compounds. The electron-rich indole system allows for various electrophilic substitution reactions, while the formyl group serves as a crucial handle for condensation and cyclization reactions to construct complex nitrogen-containing heterocycles . This compound is primarily employed in the synthesis of novel azaheterocyclic hybrids, such as quinazolinones, which are of significant interest in antibacterial research . Such indole-quinazolinone hybrids have demonstrated promising activity against challenging pathogens like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Mycobacterium tuberculosis . Furthermore, the 7-chloro-1H-indole-3-carbaldehyde substructure is a recognized pharmacophore in the development of inhibitors for glycogen synthase kinase-3β (GSK-3β), a key target for neurodegenerative diseases such as Alzheimer's . The chlorine atom is a common feature in many pharmaceuticals, often used to fine-tune properties like potency, metabolic stability, and membrane permeability . Researchers value this specific reagent for its utility in exploring structure-activity relationships (SAR) and for generating compound libraries aimed at uncovering new therapeutic agents for infectious diseases, neurological disorders, and cancer .

Properties

IUPAC Name

7-chloro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8(2)14-6-9(7-15)10-4-3-5-11(13)12(10)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZVXIOEZOAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 7-chloroindole or 7-chloroindole derivatives as the core scaffold.
  • Isopropylating agents such as isopropyl halides (e.g., isopropyl bromide or chloride) for N-alkylation.
  • Formylating reagents such as Vilsmeier-Haack reagent (generated from phosphoryl chloride and dimethylformamide) for aldehyde introduction at the 3-position.

Stepwise Synthetic Procedure

Step Reaction Type Reagents & Conditions Description
1 Chlorination Electrophilic aromatic substitution on indole ring Introduce chlorine at 7-position on indole
2 N-Isopropylation Reaction of 7-chloroindole with isopropyl halide in base (e.g., K2CO3) Alkylation of indole nitrogen to form N-isopropyl indole
3 Formylation Vilsmeier-Haack reaction: POCl3 + DMF, reflux Selective formylation at 3-position forming aldehyde

Example Reaction Conditions (Based on Patent CN102786460A)

  • N-alkylation : 7-chloroindole is dissolved in a polar aprotic solvent (e.g., dimethylformamide). Potassium carbonate is added as a base, and isopropyl bromide is introduced. The mixture is stirred at room temperature or slightly elevated temperature until completion.

  • Formylation : The N-isopropyl-7-chloroindole is treated with a Vilsmeier reagent prepared in situ by adding phosphoryl trichloride to dimethylformamide at 0°C, then warmed to reflux. After reaction completion, the mixture is quenched with water, and the product is isolated by filtration and purification.

Analytical Data Supporting Preparation

The successful synthesis of this compound is confirmed by:

Analytical Technique Observations/Results
Nuclear Magnetic Resonance (NMR) Characteristic aldehyde proton peak at ~10 ppm; aromatic protons consistent with 7-chloro substitution; isopropyl group signals
Mass Spectrometry (MS) Molecular ion peak at m/z = 222 (M+1) consistent with molecular weight 221.68 g/mol
Infrared Spectroscopy (IR) Strong absorption near 1700 cm⁻¹ indicating aldehyde C=O
Melting Point Consistent with literature values for purity confirmation

Research Findings and Optimization Notes

  • Regioselectivity : The Vilsmeier-Haack formylation is highly regioselective for the 3-position of the indole ring due to electronic factors.
  • N-alkylation efficiency : Using potassium carbonate as a mild base in DMF provides high yields and minimizes side reactions.
  • Chlorination : Direct chlorination of indole can be challenging; often, commercially available 7-chloroindole is used to streamline synthesis.
  • Purification : The product is typically purified by recrystallization or column chromatography to achieve high purity for further applications.

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Outcome
1 Chlorination Chlorine source or 7-chloroindole Controlled electrophilic substitution 7-chloroindole intermediate
2 N-Isopropylation Isopropyl bromide, K2CO3, DMF Room temp to 50°C N-isopropyl-7-chloroindole
3 Formylation POCl3, DMF (Vilsmeier reagent) 0°C to reflux 7-chloro-1-isopropyl-indole-3-carbaldehyde

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-chloro-1-isopropyl-1H-indole-3-carboxylic acid.

    Reduction: 7-chloro-1-isopropyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1-isopropyl-1H-indole-3-carbaldehyde has been investigated for its potential therapeutic applications, including:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, showcasing potential as an anticancer agent .
  • Antiviral Properties : Studies have explored its efficacy against HIV, with some derivatives demonstrating promising results in inhibiting viral replication in cell lines .

Biological Studies

The compound serves as a molecular probe in biological studies to investigate enzyme activities and protein interactions:

  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the formation of reactive metabolites that affect biological effects and toxicity .
  • Cell Signaling Modulation : The compound has been shown to impact cell signaling pathways, particularly those involved in inflammation and apoptosis, such as the NF-κB signaling pathway.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in various industrial applications:

  • Synthesis of Dyes and Pigments : Its unique structure allows it to serve as an intermediate in the production of specialty chemicals.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; potential for drug development.
Antiviral ActivityDemonstrated inhibition of HIV replication in vitro; promising for further therapeutic exploration.
Enzyme InteractionInfluenced cytochrome P450 activity; implications for drug metabolism and safety.

Mechanism of Action

The mechanism of action of 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

7-Chloro-1H-indole-3-carbaldehyde (CAS 1008-07-7)
  • Substituents : Lacks the isopropyl group at position 1.
  • The carbaldehyde group remains reactive, enabling conjugation reactions .
  • Applications : Used as an intermediate in synthesizing bioactive molecules, similar to its isopropyl analog.
7-Chloro-3-(difluoromethyl)-1H-indole (Ref # 54-PC520085)
  • Substituents : Difluoromethyl group at position 3 instead of carbaldehyde.
  • Key Differences : The electronegative fluorine atoms enhance metabolic stability and alter electronic properties, making it less reactive than the aldehyde-containing analog. This compound is prioritized in agrochemicals for its durability .
  • Applications : Explored in pesticide development due to resistance to enzymatic degradation.
7-Chloro-6-hydroxy-1H-indole-3-carbaldehyde (CAS 1227575-94-1)
  • Substituents : Additional hydroxy group at position 5.
  • Key Differences : The hydroxy group increases polarity and aqueous solubility but may reduce stability due to oxidation susceptibility. The carbaldehyde group’s reactivity is retained, similar to the target compound .
  • Applications: Potential use in drug discovery where enhanced solubility is critical.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
  • Substituents : Methyl group at position 3 and carboxylic acid at position 2.
  • Key Differences : The carboxylic acid group introduces acidity (pKa ~4-5), influencing ionization state in biological systems. Compared to the aldehyde, this group is less reactive but more stable, favoring applications in prodrug design .
  • Safety : Classified with hazards H302 (harmful if swallowed), highlighting differences in toxicity profiles compared to aldehydes.
Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight Substituents (Positions) Melting Point (°C) Key Functional Groups
7-Chloro-1-isopropyl-1H-indole-3-carbaldehyde* ~209.66 Cl (7), iPr (1), CHO (3) N/A Aldehyde
7-Chloro-1H-indole-3-carbaldehyde 179.61 Cl (7), CHO (3) N/A Aldehyde
7-Chloro-3-(difluoromethyl)-1H-indole 198.59 Cl (7), CF2H (3) N/A Difluoromethyl
7-Chloro-6-hydroxy-1H-indole-3-carbaldehyde 195.60 Cl (7), OH (6), CHO (3) N/A Aldehyde, Hydroxy
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 209.63 Cl (7), CH3 (3), COOH (2) N/A Carboxylic Acid

*Estimated based on molecular formula C12H11ClNO.

Key Observations :
  • Reactivity : The carbaldehyde group in the target compound and its analogs (e.g., CAS 1008-07-7) enables nucleophilic additions (e.g., Schiff base formation), unlike the carboxylic acid or difluoromethyl derivatives .
  • Spectroscopic Signatures : Aldehyde-containing indoles exhibit distinct IR stretches (~1700 cm⁻¹ for C=O) and NMR signals (δ ~9-10 ppm for aldehyde proton), differentiating them from methyl or carboxylic acid derivatives .

Biological Activity

Overview

7-Chloro-1-isopropyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, characterized by its unique structure that includes a chlorine atom at the 7th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various cellular pathways.
  • Enzyme Interaction : It interacts with enzymes such as cytochrome P450, which plays a critical role in drug metabolism and the biotransformation of xenobiotics.
  • Cell Signaling : The compound modulates cell signaling pathways, particularly those involving the aryl hydrocarbon receptor, which is implicated in immune response and cellular proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.8012.50
Candida albicans15.0020.00

These results suggest that this compound can inhibit the growth of both bacterial and fungal species effectively .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated potent cytotoxic effects with IC50 values indicating its effectiveness:

Cell LineIC50 (µM)
HCT1160.39
MCF-70.46
A3754.2

These findings highlight its potential as a therapeutic agent in cancer treatment by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It modulates inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus, demonstrating substantial inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another study focused on its cytotoxic effects against various cancer cell lines, revealing that it induces significant apoptosis and cell cycle arrest at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for determining its bioavailability and efficacy:

  • Absorption : The compound is absorbed through cellular membranes via passive diffusion due to its lipophilic nature.
  • Distribution : It distributes widely in tissues, influenced by binding to plasma proteins.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core Synthesis : Begin with indole derivatives (e.g., 1-isopropylindole) and employ the Vilsmeier-Haack reaction for formylation at the 3-position. Subsequent chlorination at the 7-position can be achieved using electrophilic chlorinating agents (e.g., NN-chlorosuccinimide) in polar aprotic solvents like DMF or DCM under nitrogen .

  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, higher temperatures (80–100°C) may improve chlorination efficiency but risk side reactions. Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

    • Key Data :
ParameterTypical RangeNotes
Reaction Temp.70–100°CHigher temps favor chlorination
SolventDCM or DMFDMF enhances electrophilicity
Yield45–65% (unoptimized)Purity >95% achievable via HPLC

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodology :

  • 1H^1H NMR : Expect a singlet (~10 ppm) for the aldehyde proton, a multiplet (δ 1.2–1.5 ppm) for isopropyl CH3_3, and aromatic protons (δ 7.0–8.0 ppm) split due to chloro-substitution .
  • IR Spectroscopy : Look for C=O stretch (~1680 cm1^{-1}) and C-Cl stretch (~550–600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 237.6 (C12_{12}H11_{11}ClNO) with fragmentation patterns indicating loss of Cl or isopropyl groups .

Advanced Research Questions

Q. How can computational chemistry predict reactive sites in this compound for further functionalization?

  • Methodology :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The aldehyde group and chloro-substituted indole ring are likely electrophilic hotspots.
  • Validate predictions with experimental electrophilic substitution reactions (e.g., bromination at the 5-position) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for similar indole derivatives?

  • Methodology :

  • Data Analysis : Use High-Resolution Mass Spectrometry (HRMS) to identify byproducts (e.g., di-chlorinated isomers).
  • Replication : Cross-reference reaction conditions (e.g., solvent purity, inert atmosphere) with literature. For example, moisture in DMF can hydrolyze the aldehyde group, reducing yield .
  • Case Study : In iodinated analogs (e.g., 6-iodo-indole-3-carbaldehyde), conflicting yields (45–70%) were resolved by optimizing iodine stoichiometry and reaction time .

Q. How to design a study assessing the compound’s interaction with biological targets (e.g., enzymes) using in vitro assays and molecular docking?

  • Methodology :

  • In Vitro Assays : Use fluorescence-based enzyme inhibition assays (e.g., acetylcholinesterase) with IC50_{50} determination.
  • Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The chloro and isopropyl groups may occupy hydrophobic pockets .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine computational models .

Safety and Stability Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Use NIOSH-approved respirators (P95 filters) and nitrile gloves to avoid inhalation/skin contact .
  • Store under nitrogen at –20°C to prevent aldehyde oxidation. Avoid incompatible materials (e.g., strong bases) .

Data Gaps and Future Directions

Q. How can researchers address the lack of published data on this compound’s physicochemical properties (e.g., melting point, solubility)?

  • Methodology :

  • Experimental Determination : Use Differential Scanning Calorimetry (DSC) for melting point analysis.
  • Solubility Testing : Perform shake-flask experiments in buffered solutions (pH 1–10) to map solubility profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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7-chloro-1-isopropyl-1H-indole-3-carbaldehyde

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